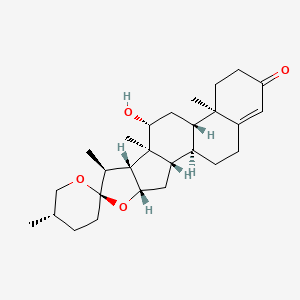

(25S)-12beta-Hydroxyspirost-4-EN-3-one

Description

Contextualization within the Spirostane Steroid Class

Spirostane steroids are a type of saponin (B1150181), which are glycosides of steroids. They are characterized by a unique spirocyclic ring system at the C-22 position of the steroid nucleus. This class of compounds is predominantly found in the plant kingdom, with the genus Dioscorea being a particularly rich source. glpbio.com

The basic spirostane skeleton consists of a C27 steroidal framework. The structural diversity within this class arises from variations in stereochemistry, oxidation patterns, and the nature and attachment of sugar moieties in their glycosidic forms. These structural variations are crucial as they often correlate with a wide range of biological activities, including anti-inflammatory, and antimicrobial effects.

Historical Trajectory of Research on Spirostane Derivatives

The history of spirostane derivative research is intrinsically linked to the broader history of steroid chemistry. A pivotal moment in this field was the so-called "Decade of the Sex Hormones" in the 1930s, which saw the determination of the structures of key steroid hormones. A significant breakthrough for the production of steroidal drugs came in the 1940s with the work of Russell Marker. Marker developed a process, now known as the "Marker Degradation," to convert diosgenin (B1670711), a spirostane sapogenin abundant in Mexican yams (Dioscorea species), into progesterone. This innovation dramatically reduced the cost of producing steroid hormones and laid the foundation for the modern steroid industry.

This historical context underscores the importance of spirostane derivatives like diosgenin as crucial starting materials for the synthesis of a wide array of therapeutic steroids. The research that followed focused on the isolation and characterization of new spirostane glycosides and sapogenins from various plant sources, driven by the search for new compounds with valuable pharmacological properties.

Current Research Landscape and Emerging Questions Regarding (25S)-12beta-Hydroxyspirost-4-en-3-one

The current research landscape for spirostane steroids remains active, with a continued focus on the discovery of novel compounds and the evaluation of their biological activities. Scientists are actively investigating various plant species, including those of the Dioscorea genus, for new spirostane derivatives. glpbio.com The primary areas of pharmacological investigation for this class of compounds include their potential as anti-inflammatory, and antimicrobial agents.

While extensive research exists for the broader class of spirostane steroids, specific published studies on the biological activities of this compound are not widely available in the public domain. Its identification from Dioscorea chiupasensis and its availability from commercial suppliers for research purposes suggest that it is a compound of interest within the scientific community. medchemexpress.commedchemexpress.com

Emerging questions in the field that may apply to this compound include:

What are the specific biological targets of this compound?

What are its potential therapeutic applications?

How does the 12-beta-hydroxy group influence its biological activity compared to other spirostane derivatives?

Further research is needed to elucidate the specific pharmacological profile of this compound and to determine its potential for future therapeutic development. The ongoing exploration of the vast chemical diversity of spirostane steroids holds promise for the discovery of new and effective medicinal agents.

Structure

3D Structure

Properties

Molecular Formula |

C27H40O4 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1R,2S,4S,5'S,6R,7S,8R,9S,10R,12S,13R)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-24,29H,5-10,12-14H2,1-4H3/t15-,16-,19+,20-,21-,22-,23+,24-,25-,26+,27+/m0/s1 |

InChI Key |

FTBCSMASEBPQAV-HFHIOTRISA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6=CC(=O)CCC56C)O)C)C)OC1 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for 25s 12beta Hydroxyspirost 4 En 3 One

Botanical Sources and Phytogeographical Distribution of (25S)-12beta-Hydroxyspirost-4-EN-3-one Precursors

The direct precursor of this compound has been identified in Dioscorea chiupasensis. caltagmedsystems.co.uk However, the broader family of its precursors, steroidal saponins (B1172615) and sapogenins like diosgenin (B1670711), are abundantly found in the genus Dioscorea, commonly known as yams. ijcpa.inslideshare.net This genus encompasses over 600 species and is a member of the Dioscoreaceae family. nih.govwikipedia.org

Dioscorea species are primarily distributed throughout the tropical and warm temperate regions of the world. wikipedia.org Major centers of diversity for this genus are found in West Africa, Southern Asia, and Tropical America. nih.govnih.gov These regions are considered areas of independent yam domestication and exhibit considerable genetic diversity. nih.gov The vast majority of Dioscorea species are tropical, with only a few extending into more temperate climates. wikipedia.org The global distribution of these plants makes them a significant source of steroidal compounds for various applications.

Below is a table detailing the phytogeographical distribution of some notable Dioscorea species that are sources of spirostane precursors.

| Botanical Source | Common Name(s) | Phytogeographical Distribution | Key Precursors |

| Dioscorea chiupasensis | Chiapas Yam | Mexico | This compound caltagmedsystems.co.uk |

| Dioscorea villosa | Wild Yam | North America | Diosgenin ijcpa.in |

| Dioscorea zingiberensis | - | China | Steroidal saponins nih.gov |

| Dioscorea japonica | Japanese Yam, San Yak | Korea, Japan, China | Steroidal saponins nih.gov |

| Dioscorea bulbifera | Air Potato, Air Yam | Asia, Tropical Africa, Northern Australia nih.gov | Steroidal saponins nih.gov |

| Dioscorea esculenta | Lesser Yam | Southern Asia, Pacific Islands nih.gov | Spirostane-type saponins nih.gov |

| Dioscorea alata | Winged Yam, Water Yam | Southeast Asia (widely cultivated globally) | Steroidal saponins |

| Dioscorea pentaphylla | Fiveleaf Yam | Tropical and Subtropical Asia, Pacific Islands | Steroidal saponins nih.gov |

Innovative Chromatographic Techniques for the Isolation of Spirostane Compounds

The isolation and purification of individual spirostane compounds from crude plant extracts is a complex task. The structural similarity and comparable polarity among different saponins and sapogenins make their separation by conventional chromatographic methods, such as column chromatography and preparative thin-layer chromatography (prep-TLC), difficult and often inefficient. nih.gov These traditional methods can be time-consuming and may lead to sample loss or contamination. nih.gov To overcome these challenges, more advanced and efficient chromatographic techniques have been developed and applied.

Preparative high-performance liquid chromatography (prep-HPLC) is a cornerstone technique for the purification of high-value compounds in the pharmaceutical and chemical industries. nih.govrjptonline.org It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of a pure substance from a mixture. rjptonline.orgwelch-us.com The technique offers high resolution and efficiency, making it suitable for separating structurally similar compounds like spirostanol (B12661974) saponins. welch-us.com

In the context of isolating this compound and its analogs, prep-HPLC would typically be employed after initial extraction and preliminary fractionation. The process involves injecting the enriched extract onto a column packed with a stationary phase, most commonly a C18 reversed-phase material. nih.gov A mobile phase, often a gradient mixture of solvents like acetonitrile (B52724) or methanol (B129727) and water, is then pumped through the column. nih.gov Components separate based on their differential partitioning between the stationary and mobile phases, allowing for the collection of highly pure fractions of the target compound. welch-us.com Due to the common lack of strong UV chromophores in many saponins, detectors such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (MS) are often preferred over standard UV detectors. nih.govresearchgate.net

The following table summarizes typical conditions used in the HPLC analysis of steroidal saponins, which are adaptable for the preparative scale.

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase C18 or Octadecylsilylated (ODS) silica (B1680970) gel nih.govresearchgate.net |

| Mobile Phase | Gradient of aqueous acetonitrile or methanol, sometimes with additives like acetic acid nih.gov |

| Detection | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS), or UV at low wavelengths (200-210 nm) nih.govnih.govresearchgate.net |

| Column Temperature | Often elevated (e.g., 45°C) to improve peak shape and resolution researchgate.net |

Countercurrent chromatography (CCC) is a unique liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase. wikipedia.org Instead, it utilizes two immiscible liquid phases, where one acts as the stationary phase held in place by a centrifugal force field, while the other mobile phase flows through it. youtube.com This approach circumvents common problems associated with solid-supported chromatography, such as irreversible adsorption and denaturation of the sample, ensuring high recovery of the target compounds. researchgate.netwikipedia.org

High-speed counter-current chromatography (HSCCC), a modern form of CCC, is particularly effective for the separation of natural products, including steroidal saponins. nih.govmdpi.com It offers a large sample loading capacity and can fractionate complex crude extracts in a single step. nih.gov The selection of an appropriate two-phase solvent system is critical for achieving successful separation in HSCCC. The system is chosen based on the partition coefficients (K values) of the target compounds. nih.gov For separating moderately polar compounds like spirostanol saponins, solvent systems such as ethyl acetate-n-butanol-methanol-water are often employed. nih.gov

The combination of HSCCC for initial fractionation followed by prep-HPLC for final polishing is a powerful strategy for isolating pure saponins from complex mixtures. nih.govnih.gov

Below is an example of a solvent system used for the HSCCC separation of steroidal saponins from a Dioscorea species.

| Application | Two-Phase Solvent System (v/v/v/v) | Reference |

| Separation of five steroid saponins from Dioscorea zingiberensis | Ethyl acetate-n-butanol-methanol-water (4:1:2:4) | nih.gov |

Advanced Extraction Protocols for Maximizing Yield of this compound Analogs

The initial step in isolating this compound or its precursor saponins from botanical sources is an efficient extraction process. The goal is to maximize the recovery of the target compounds while minimizing the co-extraction of undesirable substances.

A common and traditional method for extracting sapogenins like diosgenin involves acid hydrolysis of the raw plant material. cutm.ac.injddtonline.info The plant material, typically the dried and powdered tubers or rhizomes, is refluxed with a mineral acid (e.g., hydrochloric acid). jddtonline.infogoogle.com This process cleaves the glycosidic bonds, liberating the sugar moieties from the aglycone (sapogenin) core. The water-insoluble sapogenins can then be separated from the aqueous solution and further extracted using an organic solvent like petroleum ether or toluene. jddtonline.infogoogle.com

More modern and efficient extraction techniques have been developed to improve yields and reduce processing time and solvent consumption. Ultrasonic-assisted extraction (UAE) is one such method. mdpi.com It uses the energy of ultrasonic waves to create cavitation in the solvent, disrupting the plant cell walls and enhancing the mass transfer of the target compounds into the solvent. mdpi.com Studies have shown that UAE can be more efficient than conventional heat reflux extraction for obtaining steroidal saponins. mdpi.com Key parameters such as the liquid-to-solid ratio, ethanol (B145695) concentration, extraction time, and temperature must be optimized to maximize the extraction yield. mdpi.com

The following table provides a comparison of different extraction methods for steroidal saponins and sapogenins.

| Extraction Method | Principle | Advantages | Disadvantages |

| Heat Reflux Extraction (HRE) / Acid Hydrolysis | Uses heat and acid to break down glycosidic bonds and extract compounds with a solvent. cutm.ac.ingoogle.com | Well-established, effective for liberating sapogenins. | Can be time-consuming, requires high temperatures and strong acids which may degrade some compounds. |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. mdpi.com | Higher extraction efficiency, shorter time, lower solvent consumption compared to HRE. mdpi.com | Requires specialized equipment, optimization of multiple parameters is crucial. |

| Soxhlet Extraction | Continuous extraction with a distilled solvent. | Thorough extraction. | Time-consuming, uses large volumes of solvent, potential for thermal degradation of compounds. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. mdpi.com | Environmentally friendly ("green"), high selectivity. mdpi.com | High initial equipment cost, may not be efficient for highly polar saponins without a co-solvent. |

Biosynthetic and Metabolic Pathways of 25s 12beta Hydroxyspirost 4 En 3 One

Upstream Precursor Biosynthesis: Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways

The journey to synthesizing (25S)-12beta-Hydroxyspirost-4-en-3-one begins with the production of the universal five-carbon isoprene precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.org In plants, two distinct and compartmentalized pathways are responsible for their formation: the Mevalonate (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. researchgate.netmdpi.com

The MVA pathway, which operates in the cytoplasm, is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30), including the sterols that form the backbone of this compound. rsc.orgmdpi.com This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid. rsc.org

Conversely, the MEP pathway is located in the plastids and is typically responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. researchgate.netmdpi.com While the MVA pathway is the principal contributor to sterol biosynthesis, an exchange of intermediates between the MVA and MEP pathways has been observed, indicating a degree of metabolic crosstalk within the cell. nih.gov

| Feature | Mevalonate (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytoplasm, Mitochondria researchgate.netnih.gov | Plastids rsc.orgresearchgate.net |

| Starting Materials | Acetyl-CoA (3 molecules) mdpi.com | Glyceraldehyde 3-phosphate (G3P) and Pyruvate rsc.org |

| Key Intermediate | Mevalonic acid (MVA) rsc.org | 2-C-methyl-D-erythritol 4-phosphate (MEP) rsc.org |

| Primary Products | Sesquiterpenes, Triterpenes, Sterols, Brassinosteroids researchgate.netmdpi.com | Monoterpenes, Diterpenes, Carotenoids, Chlorophylls researchgate.netmdpi.com |

Formation of Steroidal Backbone from Squalene and Cycloartenol

The C30 triterpenoid backbone of the steroid is assembled from the IPP and DMAPP units generated by the MVA pathway. The synthesis proceeds through the formation of farnesyl diphosphate (FPP). Two molecules of FPP are joined in a head-to-tail fashion by the enzyme squalene synthase (SQS) to produce squalene, the first committed precursor in sterol biosynthesis. mdpi.comnih.gov

Squalene then undergoes epoxidation to form 2,3-oxidosqualene. nih.govplos.org This step represents a critical branch point. In plants, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol. mdpi.comnih.gov Cycloartenol, with its characteristic cyclopropane ring, is the foundational precursor for the vast majority of plant sterols, known as phytosterols. mdpi.complos.org This is a key distinction from animals and fungi, which utilize the enzyme lanosterol synthase to form lanosterol from 2,3-oxidosqualene. plos.org From cycloartenol, a series of enzymatic modifications, including the opening of the cyclopropane ring, leads to the formation of cholesterol, which serves as the direct precursor to the spirostane skeleton.

Key Enzymatic Steps in the Biosynthesis of Spirostane Core Structures

The transformation of the cholesterol backbone into the final this compound structure involves a series of highly specific enzymatic reactions that modify the core and side chain. These steps include crucial hydroxylation and oxidation events and the stereospecific formation of the defining spiroketal moiety.

The specific structure of this compound points to several key enzymatic modifications of the steroidal nucleus:

Hydroxylation at C-12: The "12beta-Hydroxy" designation indicates a hydroxylation reaction at the 12th carbon position with a specific beta stereochemistry. Such reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes involved in the oxidative metabolism of steroids and other lipids. frontiersin.org For instance, the biotransformation of progesterone derivatives by certain fungi has been shown to result in hydroxylation at the 12β position. nih.gov

Oxidation and Isomerization at C-3 and C-4: The "4-en-3-one" structure is a common feature in bioactive steroids and is formed from a 3β-hydroxy-Δ5-sterol precursor like cholesterol. This conversion involves a two-step process catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase. The first step is the oxidation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the double bond from the Δ5 position (between C-5 and C-6) to the Δ4 position (between C-4 and C-5). This creates a more stable α,β-unsaturated ketone system. researchgate.net Microbial 3-ketosteroid Δ¹-dehydrogenases are key enzymes in steroid degradation and synthesis that perform related transformations. researchgate.net

A defining feature of the spirostane family is the spiroketal structure, which consists of two heterocyclic rings (E and F) sharing a common carbon atom (C-22). The formation of this linkage is a highly stereospecific cyclization of the steroidal side chain. nih.gov This process is believed to be initiated by a series of hydroxylation events on the side chain, typically at positions C-16, C-22, and C-26, catalyzed by CYP enzymes.

The subsequent intramolecular cyclization leads to the formation of the spiroketal. The stereochemistry at the spirocyclic center (C-22) and at C-25 is tightly controlled. The stability of the resulting spiroketal isomers is significantly influenced by stereoelectronic principles, most notably the anomeric effect. chemtube3d.com This effect describes a stabilizing interaction between the lone pair of electrons on one oxygen atom and the antibonding orbital of the adjacent carbon-oxygen bond, which dictates the thermodynamically preferred conformation and stereoisomer. chemtube3d.com The formation of the spiroketal can be under either kinetic or thermodynamic control, which can lead to different stereochemical outcomes depending on the specific enzymes and reaction conditions involved. nih.govacs.org

Molecular and Genetic Regulation of this compound Biosynthesis

The biosynthesis of steroidal saponins (B1172615) is a complex, energy-intensive process that is tightly regulated at the molecular and genetic levels. nih.gov The expression of the biosynthetic genes is controlled by a network of regulatory proteins, including transcription factors (TFs), which can activate or repress gene transcription in response to various internal and external signals. nih.govmdpi.com

Several families of transcription factors are known to play important roles in regulating the biosynthesis of steroidal saponins and related compounds. These include:

AP2/ERF (APETALA2/Ethylene (B1197577) Response Factor): These TFs are often involved in responding to hormonal signals. nih.gov

bHLH (basic Helix-Loop-Helix): These factors often work in concert with MYB proteins to regulate flavonoid and isoprenoid pathways. researchgate.net

MYB Transcription Factors: This is a large family of TFs that regulate various aspects of secondary metabolism. mdpi.com

The biosynthesis is also influenced by elicitors, which are signaling molecules that can induce the production of secondary metabolites. nih.gov Abiotic elicitors like methyl jasmonate (MeJA) and salt stress, as well as biotic elicitors from pathogens, have been shown to increase the production of steroidal saponins by up-regulating the expression of key biosynthetic genes such as those for squalene synthase (SQS), cycloartenol synthase (CAS), and various cytochrome P450s. mdpi.comnih.gov

| Enzyme/Factor | Function/Role | Pathway Step |

|---|---|---|

| Squalene Synthase (SQS) | Catalyzes the formation of squalene from two FPP molecules. nih.gov | Sterol Backbone Formation |

| Cycloartenol Synthase (CAS) | Cyclizes 2,3-oxidosqualene to cycloartenol in plants. nih.gov | Sterol Backbone Formation |

| Cytochrome P450s (CYPs) | Catalyze various hydroxylation and oxidation reactions on the sterol core and side chain. frontiersin.org | Spirostane Core Modification |

| 3β-hydroxysteroid dehydrogenase/isomerase | Forms the 3-keto-4-ene moiety from a 3β-hydroxy-5-ene precursor. researchgate.net | Spirostane Core Modification |

| MYB, bHLH, AP2/ERF TFs | Transcription factors that regulate the expression of biosynthetic genes. nih.govmdpi.com | Genetic Regulation |

| Methyl Jasmonate (MeJA) | Hormonal elicitor that induces biosynthetic gene expression. nih.gov | Genetic Regulation |

Biotransformation and Catabolism of this compound in Biological Systems

Once synthesized, this compound can undergo biotransformation or catabolism within biological systems. Biotransformation is a metabolic process that chemically alters compounds, often to increase their water solubility and facilitate their transport or excretion. nih.gov These reactions are typically categorized into phases:

Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. nih.gov For a spirostane, this could involve further hydroxylations at different positions on the steroid nucleus or side chain, or reduction of the ketone at C-3. These reactions are often mediated by cytochrome P450 enzymes. nih.gov

Phase II Reactions: These involve the conjugation of the modified compound with endogenous molecules like glucuronic acid, sulfate, or amino acids. nih.gov This process significantly increases the polarity of the molecule, preparing it for elimination.

Phase III Reactions: This phase involves the transport of the conjugated metabolites across cell membranes for excretion. nih.gov

The catabolism, or complete breakdown, of the steroid skeleton is a known process in certain microorganisms. This degradation pathway often begins with modifications like the introduction of double bonds, as seen with 3-ketosteroid dehydrogenases, which ultimately destabilizes the ring system and leads to the opening of the steroid nucleus, allowing the organism to utilize the carbon for energy and growth. researchgate.net The specific catabolic fate of this compound in any given biological system would depend on the specific enzymatic machinery present in that organism.

Chemical Synthesis, Semi Synthesis, and Derivatization Strategies for 25s 12beta Hydroxyspirost 4 En 3 One

Total Synthesis Approaches to the Spirostane Skeleton Bearing Key Stereocenters

The de novo total synthesis of a complex steroidal molecule like a spirostanol (B12661974), which possesses numerous stereocenters, is a monumental undertaking in organic chemistry. pageplace.de While a complete de novo synthesis of (25S)-12beta-Hydroxyspirost-4-EN-3-one has not been a primary focus in the literature, general strategies for steroid construction are well-established. These often involve sequential ring construction methodologies, such as building the A and B rings first, followed by the C and D rings (an AB -> ABC -> ABCD approach). pageplace.de Another elegant strategy involves biomimetic cyclizations of acyclic polyene precursors, which can establish multiple stereocenters in a single, powerful step. nih.govresearchgate.net

However, given the high number of chiral centers and the specific oxygenation pattern of the target molecule, such approaches are often lengthy and low-yielding. The practical availability of abundant steroidal sapogenins from plant sources has made semi-synthesis the far more common and economically viable route for accessing these compounds. nih.gov Therefore, most synthetic efforts in this area are formal syntheses, where a readily available natural product is chemically converted to the target molecule. pageplace.de

Semi-synthetic Transformations from Readily Available Steroidal Precursors to this compound

Semi-synthesis leverages the existing and stereochemically defined framework of natural products. For this compound, the ideal starting material is a sapogenin that already contains an oxygen atom at the C-12 position, such as hecogenin (B1673031), which is extracted from agave plants. Hecogenin possesses a 12-keto group and a (25R)-spiroketal side chain. The conversion to the target compound requires several key transformations.

The essence of a successful semi-synthesis lies in the ability to perform reactions at specific positions on the steroid nucleus without affecting other reactive sites. The choice of hecogenin as a precursor is a prime example of strategic regioselectivity, as it provides the crucial C-12 oxygenation, obviating the need for a challenging C-H oxidation at a non-activated position. The subsequent transformations focus on modifying the A-ring and stereochemically adjusting the existing functionalities at C-12 and C-25.

Hecogenin features a 5α-saturated A/B ring junction and a 3β-hydroxyl group. To create the Δ4-3-one functionality, a conjugated enone system, the Oppenauer oxidation is a classic and highly effective method. wikipedia.orgbyjus.com This reaction utilizes a catalyst, typically aluminum isopropoxide, in the presence of a large excess of a ketone like acetone, which serves as the hydride acceptor. byjus.com The Oppenauer oxidation accomplishes two crucial transformations in one step: it oxidizes the 3β-hydroxyl group to a 3-ketone and isomerizes the A/B ring junction to introduce a double bond at the C4-C5 position, yielding the thermodynamically stable α,β-unsaturated ketone system. wikipedia.orgrsc.org This provides the required A-ring structure of the target molecule.

Starting from hecogenin's 12-keto group, the synthesis requires a stereoselective reduction to furnish the 12β-hydroxyl group. This is a significant stereochemical challenge. Standard reducing agents, such as sodium borohydride, typically involve hydride attack from the sterically less hindered α-face of the steroid, which would lead to the undesired 12α-hydroxyl epimer. nih.gov

Achieving the desired 12β (equatorial) orientation often requires conditions that favor thermodynamic control. Methods such as dissolving metal reductions (e.g., sodium in a protic solvent like ethanol (B145695) or propanol) or catalytic hydrogenation with specific catalysts can yield the more stable equatorial alcohol. The selection of the appropriate reduction method is critical for controlling the stereochemistry at this center. Biocatalytic approaches using hydroxysteroid dehydrogenases (HSDHs) also offer a powerful tool for achieving high stereoselectivity in steroid reductions, although specific enzymes would be required for the 12-keto position. cnr.it

Natural hecogenin possesses the (25R) configuration. The target molecule requires the (25S) configuration, necessitating an epimerization at this stereocenter. Direct epimerization at C-25 is not trivial. The established method to alter the stereochemistry of the spiroketal side chain involves opening the F-ring. researchgate.netnih.gov This is often achieved under acidic conditions (e.g., using acetic anhydride (B1165640) and a Lewis acid like BF₃·OEt₂) to convert the spirostan (B1235563) into a furostene intermediate. researchgate.net Subsequent re-closure of the ring under different conditions can lead to a mixture of C-25 epimers, from which the desired (25S) isomer can be separated. The (25R) and (25S) isomers can be differentiated by NMR spectroscopy, as the chemical shifts of the protons on C-26 are characteristically different for each epimer. researchgate.net

Synthesis of Analogs and Structural Derivatives of this compound for Structure-Activity Relationship (SAR) Investigations

To explore the biological potential of spirostanols, chemists synthesize a variety of analogs to establish structure-activity relationships (SAR). nih.gov These studies help identify the key structural features responsible for a compound's activity, such as cytotoxicity against cancer cell lines. nih.govresearchgate.netmdpi.com Although SAR studies specifically for this compound are not extensively documented, research on related spirostanols provides a clear blueprint for the strategies employed. Common modifications include:

Glycosylation/Deglycosylation: Many natural spirostanols are glycosides. SAR studies often explore the effect of the number, type, and position of sugar units on activity. researchgate.netrsc.org

Acylation of Hydroxyl Groups: The introduction of acyl groups (like pivaloyl or acetyl) to hydroxyl functions on the steroidal core can significantly impact cytotoxicity, sometimes dramatically increasing it. nih.gov

Modification of the Steroidal Skeleton: Introducing new functional groups or altering the existing ones on the A-F rings can modulate biological activity.

Research on diosgenin (B1670711) and hecogenin derivatives has yielded valuable SAR insights, as summarized in the table below.

These studies collectively demonstrate that the cytotoxic activity of spirostanols is highly sensitive to their substitution patterns. The nature and placement of glycosidic chains, as well as acylation of hydroxyl groups on the aglycone, are critical determinants of biological function, opening new avenues for the development of potent saponin (B1150181) analogues. nih.gov

Chemoenzymatic Synthesis of Spirostane Glycosides Incorporating the this compound Aglycone

The synthesis of glycosides from the aglycone this compound represents a significant area of interest for modifying its biological and pharmacological properties. Chemoenzymatic approaches, which combine the selectivity of enzymatic catalysts with the versatility of chemical synthesis, offer a powerful strategy for the construction of novel spirostane glycosides. These methods can overcome challenges associated with purely chemical glycosylation, such as the need for extensive protecting group strategies and the difficulty in achieving specific stereochemical outcomes.

The core of the chemoenzymatic strategy lies in the use of glycosyltransferases (GTs) or glycosidases (specifically, transglycosylases) to catalyze the formation of the glycosidic bond between the aglycone and a sugar moiety. GTs are enzymes that transfer a sugar from an activated donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule, in this case, the hydroxyl group of this compound. Glycosidases, which normally cleave glycosidic bonds, can be used in a "reverse" mode or engineered to favor the transfer of a sugar from a donor to an acceptor.

A hypothetical chemoenzymatic synthesis of a glycoside of this compound could involve the following key steps:

Selection and Engineering of a Suitable Enzyme: The choice of enzyme is critical and would depend on the desired sugar to be attached and the regioselectivity of the glycosylation. A screening of known GTs from various sources (plants, bacteria, fungi) that are known to act on steroidal or similar hydrophobic aglycones would be the initial step. If a suitable enzyme is not readily available, protein engineering techniques such as directed evolution or rational design could be employed to create a variant with the desired activity and specificity for this compound.

Preparation of the Aglycone and Sugar Donor: The aglycone, this compound, would need to be isolated from a natural source or prepared via semi-synthesis. The activated sugar donor, such as UDP-glucose for glucosylation, would be prepared either enzymatically or through chemical synthesis.

Enzymatic Glycosylation Reaction: The enzymatic reaction would be carried out under optimized conditions of pH, temperature, and solvent. The use of organic co-solvents may be necessary to improve the solubility of the hydrophobic aglycone. The reaction would proceed with the enzyme catalyzing the transfer of the sugar moiety to one of the hydroxyl groups of the aglycone. The 12β-hydroxyl group would be a likely site for glycosylation.

Isolation and Characterization of the Product: Following the reaction, the newly synthesized spirostane glycoside would be purified from the reaction mixture using chromatographic techniques. Its structure would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Hypothetical Data for Chemoenzymatic Glycosylation of this compound

The following table represents hypothetical data that would be generated from successful chemoenzymatic glycosylation experiments. It is important to note that this data is illustrative and not based on published experimental results.

| Entry | Enzyme (Hypothetical) | Sugar Donor | Product (Hypothetical Glycoside) | Yield (%) |

| 1 | UGT-S1 | UDP-Glucose | (25S)-12β-(β-D-glucopyranosyloxy)spirost-4-en-3-one | 45 |

| 2 | UGT-S2 | UDP-Galactose | (25S)-12β-(β-D-galactopyranosyloxy)spirost-4-en-3-one | 30 |

| 3 | BGT-A1 (transglycosylase) | p-nitrophenyl-β-D-glucoside | (25S)-12β-(β-D-glucopyranosyloxy)spirost-4-en-3-one | 25 |

Mechanistic Investigations of 25s 12beta Hydroxyspirost 4 En 3 One S Biological Activities in Pre Clinical Models

Identification and Characterization of Cellular and Molecular Targets of (25S)-12beta-Hydroxyspirost-4-EN-3-one

Direct and specific cellular and molecular targets for this compound are not extensively detailed in publicly available scientific literature. However, vendor-supplied information suggests potential interactions with several target classes based on screening assays. These include the neurokinin receptor, the metabolic regulator ATF6, and general phospholipase and parasite-related targets. medchemexpress.com It is also categorized with compounds relevant to infection, inflammation/immunology, metabolic disease, and neurological disease. medchemexpress.com One vendor specifically recommends URAT1 as a potential target. medchemexpress.com

It is crucial to note that these characterizations are derived from high-throughput screening contexts and require further validation through targeted mechanistic studies to confirm direct interaction and biological relevance. The broader class of spirostane derivatives is known to interact with a variety of cellular components, and research into these related compounds can provide a framework for future investigations into the specific targets of this compound.

Modulation of Intracellular Signaling Pathways by this compound

Specific research detailing the modulation of intracellular signaling pathways by this compound is currently limited. However, by examining the broader class of spirostanol (B12661974) saponins (B1172615) and related steroidal compounds, potential pathway interactions can be hypothesized. For instance, polyphenolic compounds, often found alongside saponins in plant extracts, are known to inhibit pathways involving prostaglandins (B1171923) and leukotrienes and affect the activity of enzymes like tyrosine-protein kinase. nih.gov Given the structural similarities, spirostane derivatives may engage with common signaling cascades such as those central to cellular metabolism, inflammation, and cell survival. Further research is necessary to delineate the precise signaling cascades directly affected by this compound.

Enzymatic Regulation and Receptor Interactions Mediated by this compound

The direct regulation of specific enzymes or interactions with receptors by this compound remains an area requiring more focused research. Based on preliminary high-throughput data, potential interactions with neurokinin receptors have been suggested. medchemexpress.com Furthermore, related natural compounds have been shown to inhibit various enzymes, including cholinesterase enzymes (AChE and BuChE), myeloperoxidase, and ornithine decarboxylase. nih.gov These findings in functionally similar natural products suggest plausible, yet unconfirmed, enzymatic and receptor targets for this compound that warrant dedicated investigation.

In Vitro Pharmacological Models for Studying this compound Mechanisms

The study of the mechanisms of this compound relies on various in vitro pharmacological models. These models are essential for dissecting its molecular and cellular activities in a controlled environment.

Commonly Employed In Vitro Models:

Cell-based Compound Screening: Utilized to identify the biological activities of compounds against various cell lines and targets. medchemexpress.com

Ion Channel and Kinase Screening: These platforms assess the compound's ability to modulate the activity of specific ion channels and kinases, which are crucial components of cellular signaling. medchemexpress.com

Receptor Bioassays: Specific assays for G-protein coupled receptors (GPCRs) and nuclear receptors help determine if the compound acts as an agonist or antagonist. medchemexpress.com

Enzyme Inhibition Assays: These are used to quantify the inhibitory potential of the compound against specific enzymes, such as cholinesterases. nih.gov

These models provide the foundational data for understanding the compound's pharmacological profile before advancing to more complex biological systems.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Modern analytical techniques like proteomics and metabolomics are critical for obtaining a global view of cellular responses to a compound.

Proteomic Profiling: This approach identifies and quantifies the entire set of proteins in a biological sample. Techniques like dual-pulse labeling with O-propargyl-puromycin (OPP) and stable isotope-labeled amino acids allow for the accurate profiling of nascent proteins synthesized in response to a stimulus. nih.gov By applying such methods, researchers could identify which proteins are up- or down-regulated following treatment with this compound, offering clues to its mechanism of action. nih.gov For example, proteomic analysis of extracellular vesicles has been used to identify proteins with specific biological origins and functions, a technique that could be applied to understand the cellular response to this compound. nih.gov

Metabolomic Profiling: Metabolomics focuses on the comprehensive analysis of metabolites in a biological system. nih.gov Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) can identify hundreds of metabolites. nih.gov This allows for the observation of metabolic shifts, such as changes in fatty acids, carbohydrates, and amino acids, in response to the compound. nih.govnih.gov Such profiling could reveal, for example, if this compound impacts glycolysis or lipid metabolism. nih.gov

While specific proteomic or metabolomic studies on this compound are not yet published, these methodologies represent a powerful approach for future mechanistic investigations.

Comparative Mechanistic Studies with Other Spirostane Derivatives

To better understand the unique and shared mechanistic features of this compound, it is useful to compare it with other structurally related spirostane derivatives. Compounds like Hecogenin (B1673031) and its metabolites, such as (25R)-12α-Hydroxyspirost-4-en-3-one, provide a basis for comparison. glpbio.commedchemexpress.com These compounds share the same core spirostane structure but differ in their stereochemistry and the position of hydroxyl groups.

Below is a data table comparing key features of related spirostane derivatives.

| Feature | This compound | (25R)-12alpha-Hydroxyspirost-4-en-3-one | (3β,5α,22ξ,25R)-3-Hydroxyspirost-9(11)-en-12-one | 3-Hydroxyspirost-8-en-11-one |

| CAS Number | 122677-90-1 | 50888-50-1 | Not Available | 628694 |

| Molecular Formula | C27H40O4 | C27H40O4 | C27H40O4 | C27H40O4 |

| Molecular Weight | 428.60 | 428.60 | 428.62 | 428.6 |

| Source/Origin | Dioscorea chiupasensis medchemexpress.commedchemexpress.commedchemexpress.com | Metabolite from Hecogenin by Nocardia globerula glpbio.commedchemexpress.com | Derivative of Hecogenin chemspider.com | Synthetic or natural derivative nih.gov |

| Key Structural Difference | 12-beta-hydroxy, 4-en-3-one | 12-alpha-hydroxy, 4-en-3-one glpbio.commedchemexpress.com | 3-hydroxy, 9(11)-en-12-one chemspider.com | 3-hydroxy, 8-en-11-one nih.gov |

This table is generated based on available data from chemical databases and suppliers and is intended for comparative purposes. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.comchemspider.comnih.gov

These subtle structural variations can lead to significant differences in biological activity, receptor binding affinity, and metabolic stability. Comparative studies are therefore essential to isolate the specific structure-activity relationships that define the mechanistic profile of this compound.

Advanced Analytical Chemistry and Detection Methods for 25s 12beta Hydroxyspirost 4 En 3 One in Complex Matrices

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Confirmation and Quantification (e.g., UHPLC-QToF-MS/MS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) and Quadrupole Time-of-Flight (QToF) analyzers, stands as a cornerstone for the analysis of spirostane compounds like (25S)-12beta-Hydroxyspirost-4-EN-3-one. nih.govresearchgate.netrsc.org This hyphenated technique provides exceptional sensitivity and mass accuracy, enabling the determination of elemental compositions and the structural elucidation of compounds in complex mixtures. nih.govrsc.org

For structural confirmation, tandem mass spectrometry (MS/MS) is indispensable. The fragmentation patterns observed in MS/MS spectra are characteristic of the spirostane skeleton. In positive electrospray ionization (ESI) mode, spirostanol (B12661974) saponins (B1172615) and their aglycones undergo specific cleavage patterns, particularly around the E and F rings of the steroid core. mdpi.com For instance, the cleavage of the E-ring in 25S-spirostanes can result in the loss of a 114 Da fragment (C6H10O2) or a 144 Da fragment (C8H16O2). mdpi.com These diagnostic fragment ions, along with those from the steroidal backbone, provide a high degree of confidence in the identification of the spirostane structure. nih.govresearchgate.netmdpi.com

For quantification, UHPLC-MS/MS methods, often using a triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode, offer high specificity and sensitivity. nih.govresearchgate.net This approach monitors specific precursor-to-fragment ion transitions, minimizing matrix interference and allowing for accurate quantification even at trace levels in biological samples. nih.govnih.gov The use of scheduled MRM can further enhance the number of analytes monitored in a single run without sacrificing sensitivity. nih.gov

Table 1: Representative UHPLC-MS/MS Parameters for Steroid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 or Phenyl-modified silica (B1680970) (e.g., 1.0-2.1 mm internal diameter) nih.gov | Separation of steroids based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with formic acid or ammonium (B1175870) formate (B1220265) nih.govresearchgate.net | Elution of a wide range of steroid polarities. |

| Flow Rate | 0.1 - 0.4 mL/min nih.gov | Optimized for sensitivity and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), positive mode | Efficient ionization of steroid compounds. |

| Analyzer | Quadrupole Time-of-Flight (QToF) or Triple Quadrupole (QqQ) nih.govnih.gov | High-resolution accurate mass for identification (QToF) or targeted quantification (QqQ). |

| Acquisition Mode | Full Scan MS and MS/MS (Data-Dependent) or Multiple Reaction Monitoring (MRM) rsc.orgnih.gov | Comprehensive qualitative analysis or highly specific quantitative analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and stereochemical elucidation of spirostane sapogenins. nih.gov While mass spectrometry provides information on mass and elemental composition, NMR reveals the precise connectivity and three-dimensional arrangement of atoms in the molecule. researchgate.net

The stereochemistry at the C-25 position, which distinguishes between (25R) and (25S) isomers, is a critical feature of spirostanes. This can be determined using ¹H NMR. A well-established method involves analyzing the chemical shift difference (Δab) between the two geminal protons on C-26. For (25S)-spirostanes, this difference is typically large (Δab > 0.5 ppm), whereas for (25R)-isomers, it is small (Δab < 0.2 ppm). researchgate.netnih.gov The ¹³C NMR chemical shifts of carbons C-23 through C-27 are also diagnostic for the C-25 configuration. mdpi.com

A full structural assignment of this compound relies on a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. mdpi.comnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining relative stereochemistry and conformational details, such as the orientation of the 12-beta hydroxyl group. nih.govwordpress.com

Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS, GC-MS)

Chromatography is fundamental to the analysis of this compound, serving to separate it from other metabolites in an extract and to assess its purity after isolation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for the analysis of steroidal saponins and sapogenins. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) or UHPLC using C8 or C18 stationary phases is standard, providing excellent separation of these moderately polar compounds. nih.gov The coupling with a mass spectrometer allows for simultaneous separation and detection, confirming the identity of the eluted peaks. nih.gov Purity can be assessed by the presence of a single, symmetrical peak at the expected retention time in the chromatogram, with a corresponding mass spectrum matching the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the aglycone (sapogenin). researchgate.net Due to the low volatility of steroidal compounds, derivatization, such as trimethylsilylation, is typically required before analysis. researchgate.net While GC can offer very high chromatographic resolution, the need for derivatization and the thermal degradation potential of some compounds make LC-MS the more direct and commonly applied method for these analytes. frontiersin.org

Development of Immunoassays and Biosensors for Specific Detection of this compound

Currently, specific immunoassays for this compound are not widely available. However, the development of such assays presents a viable path for rapid and high-throughput screening. Immunoassays are based on the specific binding between an antibody and an antigen (the target molecule). tecan.comgoogle.com

A competitive immunoassay format is typically used for small molecules like steroids. google.com This would involve synthesizing a conjugate of this compound (or a close analog) linked to a label (e.g., an enzyme or a fluorophore). This labeled conjugate would compete with the unlabeled compound in a sample for a limited number of specific antibody binding sites. google.com The resulting signal is inversely proportional to the concentration of the target compound in the sample.

A significant challenge in steroid immunoassay development is cross-reactivity, where the antibody binds to other structurally similar steroids present in the sample, leading to inaccurate results. nih.govannlabmed.org Therefore, the generation of a highly specific monoclonal antibody that can distinguish this compound from other spirostanes would be a critical step. While LC-MS/MS remains the gold standard for specificity and accuracy, a well-validated immunoassay could serve as a valuable screening tool in various applications. nih.gov

Application of Molecular Networking for Dereplication and Discovery of Related Spirostane Metabolites

Molecular networking has emerged as a powerful bioinformatics strategy to organize and visualize untargeted tandem mass spectrometry (MS/MS) data, greatly accelerating the process of dereplication (rapid identification of known compounds) and the discovery of new, related analogs. fapesp.brresearchgate.netscispace.com This approach operates on the principle that structurally similar molecules produce similar MS/MS fragmentation patterns. nih.gov

Using platforms like the Global Natural Product Social Molecular Networking (GNPS) environment, MS/MS spectra from a complex extract (e.g., from a Dioscorea species) are compared to each other and to spectra in public or private databases. springernature.commtroyal.ca The spectra are clustered into families of related molecules, which are visualized as a network map. nih.gov

In the context of this compound, this technique would allow researchers to:

Rapidly dereplicate the known compound by matching its experimental MS/MS spectrum to a library entry. researchgate.netnih.gov

Identify related spirostane metabolites within the same extract that may not yet be in a database. nih.gov These would appear as nodes clustered near the node for this compound, differing by specific mass shifts corresponding to modifications like additional hydroxylations, glycosylations, or acylations. researchgate.netnih.gov

Guide the isolation of novel compounds by targeting specific nodes in the network for further characterization. researchgate.netrsc.org

This approach streamlines the discovery process, avoiding the repetitive isolation of already known compounds and highlighting novel chemical diversity within a sample. nih.govfapesp.br

Sample Preparation Strategies for Trace Analysis of this compound from Biological and Botanical Samples

Effective sample preparation is crucial for the reliable analysis of trace levels of this compound, as it aims to extract the analyte, remove interfering substances, and concentrate the sample. researchgate.netresearchgate.net

From Botanical Samples: The initial step for plant materials (e.g., roots, leaves) is typically drying and grinding to increase the surface area for extraction. google.comnih.gov

Extraction: Maceration or Soxhlet extraction with solvents like ethanol (B145695), methanol, or ethanol/water mixtures is common for extracting saponins and sapogenins. nih.govnih.gov Modern techniques like ultrasonic or microwave-assisted extraction can improve efficiency and reduce solvent consumption. researchgate.net

Hydrolysis (for total sapogenins): If the target is the aglycone from its glycosidic forms (saponins), acid hydrolysis (e.g., using HCl or H₂SO₄) is performed on the crude extract to cleave the sugar moieties. nih.govgoogle.com

Purification/Cleanup: The crude extract or hydrolysate is then purified. Liquid-liquid extraction, for example, partitioning the aqueous extract with n-butanol, can enrich the saponin (B1150181) fraction. thepharmajournal.com For further cleanup, Solid-Phase Extraction (SPE) using C18 or other suitable cartridges is highly effective at removing polar (sugars, salts) and non-polar (lipids, pigments) interferences before LC-MS analysis. nih.gov

From Biological Samples (e.g., Plasma, Serum): Analysis from biological fluids requires efficient methods to remove high-abundance proteins and lipids.

Protein Precipitation: A simple and common first step is protein precipitation by adding a cold organic solvent like methanol or acetonitrile to the plasma sample. researchgate.net

Liquid-Liquid Extraction (LLE): After protein removal, LLE with a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) can selectively extract steroids from the aqueous matrix. researchgate.net

Solid-Phase Extraction (SPE): For ultratrace analysis, online or offline SPE provides a more thorough cleanup and concentration step, significantly enhancing the sensitivity of the subsequent MS analysis. researchgate.net

These multi-step preparation strategies are essential to generate a clean, concentrated sample that is compatible with advanced analytical instrumentation, enabling the accurate detection of this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name | Class |

|---|---|

| This compound | Steroidal Sapogenin |

| Diosgenin (B1670711) | Steroidal Sapogenin |

| Sarsasapogenin | Steroidal Sapogenin |

| Tigogenin | Steroidal Sapogenin |

| Laxogenin | Steroidal Sapogenin |

| Hecogenin (B1673031) | Steroidal Sapogenin |

| 9-dehydrohecogenin | Steroidal Sapogenin |

| Manogenin | Steroidal Sapogenin |

| 9-dehydromanogenin | Steroidal Sapogenin |

| Cortisol | Steroid Hormone |

| Testosterone | Steroid Hormone |

| Estradiol | Steroid Hormone |

| Progesterone | Steroid Hormone |

| Dehydroepiandrosterone (DHEA) sulfate | Steroid Hormone |

| 21-deoxycortisol | Steroid Hormone |

| 11-deoxycortisol | Steroid Hormone |

| 6-Methylprednisolone | Synthetic Glucocorticoid |

| Prednisolone | Synthetic Glucocorticoid |

| Norethindrone | Progestin (Synthetic Steroid) |

| Exemestane | Aromatase Inhibitor (Steroidal) |

| 17-hydroexemestane | Metabolite of Exemestane |

| Androstenedione | Steroid Hormone |

| Glucopyranosyl (Glc) | Monosaccharide |

| Arabinopyranosyl (Ara) | Monosaccharide |

| Galactose | Monosaccharide |

| Xylopyranosyl | Monosaccharide |

| Acetonitrile | Solvent |

| Methanol | Solvent |

| Ethanol | Solvent |

| n-Butanol | Solvent |

| Ethyl acetate | Solvent |

| Diethyl ether | Solvent |

| Chloroform | Solvent |

| Toluene | Solvent |

| Formic acid | Additive |

Ecological and Physiological Significance of Spirostane Compounds in Natural Systems

Role of Spirostane Derivatives, Including (25S)-12beta-Hydroxyspirost-4-EN-3-one, in Plant Defense Mechanisms

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of threats, including herbivores, pathogens, and competing plants. Spirostane derivatives are a key component of this defense arsenal (B13267) in many plant species. Their protective functions are multifaceted and are largely attributed to their cytotoxic properties, which can disrupt the cell membranes of various organisms. colead.link

The primary defense mechanism of many steroidal saponins (B1172615) is their ability to act as feeding deterrents and toxins to herbivores and insects. colead.link For instance, certain spirostanol (B12661974) saponins have been shown to inhibit the growth of leek-moth larvae, demonstrating their efficacy as insecticidal agents. researchgate.net This toxic effect is often linked to digestive dysfunction and arrested growth and development in insects. frontiersin.org The mechanism of action can be direct, causing cell lysis and loss of integrity in insect cells, or indirect, by inhibiting feeding. colead.link

In addition to their role in deterring herbivores, spirostane compounds also exhibit significant antimicrobial and antifungal properties. frontiersin.orgnih.gov This is particularly relevant in the context of plant pathogens. For example, extracts from Dioscorea bulbifera and Dioscorea alata have demonstrated antifungal activities against Botryodiplodia theobromae. frontiersin.org The resistance of certain yam cultivars, such as Dioscorea alata cv. Plimbite, to anthracnose disease, caused by the fungus Colletotrichum gloeosporioides, has been linked to the presence of antifungal phenolic compounds, which are often found alongside saponins. ishs.org

The table below summarizes the defensive roles of various spirostane and related compounds found in plants.

| Compound Class | Organism(s) | Defense Mechanism | Reference(s) |

| Spirostanol Saponins | Leek-moth larvae | Growth inhibition, feeding deterrence | frontiersin.orgresearchgate.net |

| Steroidal Saponins | Herbivores, Insects | Toxin, digestive inhibitor, cytotoxicity | colead.link |

| Dioscorea Extracts | Botryodiplodia theobromae | Antifungal activity | frontiersin.org |

| Phenolic Compounds | Colletotrichum gloeosporioides | Antifungal activity | ishs.org |

Inter- and Intra-species Interactions Mediated by Spirostane Secondary Metabolites

The chemical communication between organisms is a fundamental aspect of ecology, and spirostane secondary metabolites are significant mediators in these interactions. These compounds can influence the behavior, growth, and reproduction of other organisms, thereby shaping community structure and dynamics. frontiersin.org

Inter-species Interactions: The interactions between plants and other species, such as insects, microbes, and even other plants, are often governed by the plant's chemical profile. Spirostane saponins can act as allomones, which are chemical substances that benefit the producer by affecting the behavior of a receiving species. The feeding deterrent properties of these compounds are a prime example of an allomonal effect, protecting the plant from herbivory. frontiersin.org

Furthermore, the release of secondary metabolites into the soil can influence the surrounding microbial communities and the germination and growth of other plants, a phenomenon known as allelopathy. While specific research on the allelopathic effects of spirostanes is ongoing, the phytotoxic activity of saponin-rich fractions from Agave macroacantha on Lactuca sativa suggests their potential role in plant-plant competition. brieflands.com

Intra-species Interactions: Chemical signaling within a single species, or intra-species communication, can also be influenced by secondary metabolites. While less studied in the context of spirostanes, the distribution and concentration of these compounds within a plant can vary between different tissues and at different developmental stages. colead.link This differential accumulation may play a role in signaling within the plant, for example, by indicating tissue-specific defense levels.

The table below provides examples of interactions mediated by spirostane and related secondary metabolites.

| Type of Interaction | Interacting Organisms | Mediating Compound Class | Outcome | Reference(s) |

| Herbivory | Plants and Insects | Spirostanol Saponins | Feeding deterrence, toxicity to insect | frontiersin.orgresearchgate.net |

| Pathogenesis | Plants and Fungi | Dioscorea Extracts, Phenolic Compounds | Inhibition of fungal growth | frontiersin.orgishs.org |

| Allelopathy | Agave macroacantha and Lactuca sativa | Saponin-rich fractions | Phytotoxicity, inhibition of growth | brieflands.com |

The presence of this compound in Dioscorea chiupasensis suggests it is part of a complex mixture of secondary metabolites that likely mediate a range of ecological interactions, contributing to the plant's survival and reproductive success.

Biosynthetic Regulation in Response to Environmental Stressors

The production of secondary metabolites, including spirostane compounds, is not static but is dynamically regulated in response to various environmental stimuli. Plants can adjust their chemical defenses in response to both biotic and abiotic stressors, allowing them to adapt to changing conditions. colead.link

Biotic Stressors: Attack by herbivores or infection by pathogens are potent inducers of secondary metabolite biosynthesis. colead.link This induced defense response can lead to an increased production and accumulation of spirostane saponins at the site of attack, providing a targeted and efficient defense. For example, the content and composition of steroidal saponins in plants are known to be affected by pathogenic infections. colead.linkresearchgate.net

Abiotic Stressors: Environmental factors such as drought, salinity, and temperature fluctuations can also trigger the synthesis of steroidal saponins. colead.link These abiotic stresses can lead to an increase in the production of these compounds, which may help the plant to cope with the challenging conditions. For instance, methyl jasmonate, an abiotic elicitor, has been shown to induce the synthesis of steroidal saponins in several plant species. colead.link Similarly, ethylene (B1197577) and salt stress have been observed to increase the production of these compounds. colead.link

The regulation of spirostane biosynthesis is a complex process involving the interplay of various signaling pathways and transcription factors that respond to environmental cues.

The following table outlines the types of stressors and their effect on the biosynthesis of steroidal saponins.

| Stressor Type | Specific Elicitor/Stress | Effect on Steroidal Saponin (B1150181) Biosynthesis | Reference(s) |

| Biotic | Pathogen infection | Induction of biosynthesis | colead.linkresearchgate.net |

| Biotic | Herbivore attack | Induction of biosynthesis | colead.link |

| Abiotic | Methyl Jasmonate | Induction of biosynthesis | colead.link |

| Abiotic | Ethylene | Increased production | colead.link |

| Abiotic | Salt Stress | Increased production | colead.link |

| Abiotic | Drought | Potential for increased production | colead.link |

Although the specific regulatory mechanisms for the biosynthesis of this compound have not been elucidated, it is highly probable that its production in Dioscorea chiupasensis is similarly influenced by the ecological pressures the plant faces.

Future Directions and Emerging Research Avenues for 25s 12beta Hydroxyspirost 4 En 3 One

The exploration of spirostane compounds, including (25S)-12beta-Hydroxyspirost-4-EN-3-one, is entering a new phase driven by technological advancements and a deeper understanding of molecular biology. Future research is poised to unlock the full potential of this class of molecules through integrated, sustainable, and computationally guided approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.